N-(3,4-dimethoxybenzyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(3,4-dimethoxybenzyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, featuring a thiazolo[3,2-a]pyrimidine core, makes it a promising candidate for various scientific and industrial applications.
Properties
Molecular Formula |
C17H17N3O4S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C17H17N3O4S/c1-10-9-25-17-19-8-12(16(22)20(10)17)15(21)18-7-11-4-5-13(23-2)14(6-11)24-3/h4-6,8-9H,7H2,1-3H3,(H,18,21) |
InChI Key |
FARUISROWFOGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3,4-dimethoxybenzyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves cyclocondensation reactions. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . These reactions are often carried out under mild conditions, using solvents like ethanol or isopropyl alcohol, and can be catalyzed by various agents to improve yield and efficiency .
Chemical Reactions Analysis
N-(3,4-dimethoxybenzyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. For instance, it has shown potential in modulating the activity of proteins associated with cell proliferation and apoptosis.
- Antimicrobial Activity : Research has highlighted its effectiveness against certain bacterial strains, suggesting a role in the development of new antimicrobial agents. The compound's structure allows it to interact with bacterial cell membranes or specific intracellular targets.
- Anti-inflammatory Effects : There is evidence suggesting that N-(3,4-dimethoxybenzyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can reduce inflammation markers in various experimental models, indicating its potential use in treating inflammatory diseases.
Case Studies
Several case studies have documented the applications of this compound:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . Additionally, the compound’s antibacterial effects are linked to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes .
Comparison with Similar Compounds
N-(3,4-dimethoxybenzyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared to other thiazolopyrimidine derivatives, such as:
2-(Arylmethylidene)[1,3]thiazolo[3,2-a]pyrimidines: These compounds also exhibit significant biological activities, including antitumor and antibacterial properties.
Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates: Known for their pharmacological activities, these derivatives are used in the development of new drugs.
Thiadiazolo[3,2-a]pyrimidines: These compounds are studied for their antimicrobial and anticancer activities and share structural similarities with the compound .
Biological Activity
N-(3,4-dimethoxybenzyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula: C₁₆H₁₅N₃O₂S
- Molecular Weight: 345.4 g/mol
- CAS Number: 1282131-44-5
This compound features a thiazolo-pyrimidine core structure, which is known for its diverse biological activities.
Research indicates that compounds similar to N-(3,4-dimethoxybenzyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine derivatives exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many thiazolo-pyrimidine derivatives have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
- Antitumor Activity : Studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways .
- Antiviral Properties : Some derivatives exhibit antiviral activity against various viruses by interfering with viral replication processes .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds.
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, particularly effective against leukemia and breast cancer cells. The mechanism was linked to the induction of apoptosis via caspase activation.
- Antiviral Activity : In vitro studies revealed that this compound showed promising antiviral activity against the Para 3 virus. It was found to significantly reduce viral load in infected cell cultures while exhibiting low cytotoxicity.
Q & A
Q. Table 1. Synthetic Conditions for Analogous Thiazolo[3,2-a]pyrimidine Derivatives
Basic: How is the crystal structure of this compound characterized?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:
- Data Collection: Crystals are mounted on a diffractometer (e.g., Bruker D8 VENTURE) at 296 K.
- Refinement: SHELXL (via SHELXTL suite) refines the structure using Olex2 or similar software. Hydrogen atoms are placed in calculated positions with riding models (C–H = 0.93–0.98 Å) .
- Key Parameters:
- Puckering: The pyrimidine ring deviates by ~0.224 Å from planarity, adopting a flattened boat conformation .
- Dihedral Angles: The thiazolo-pyrimidine ring forms an 80.94° angle with aromatic substituents .
Q. Table 2. Crystallographic Data for Analogous Compounds
Advanced: How can conformational dynamics be analyzed from crystallographic data?
Methodological Answer:
Cremer-Pople puckering parameters quantify non-planar ring distortions:
- Calculation: Use software like PLATON or Mercury to compute puckering amplitudes (q) and phase angles (φ). For example, the pyrimidine ring in has q₂ = 0.224 Å, indicating moderate puckering .
- Interpretation: Compare with similar derivatives to assess steric/electronic effects. Substituents like 3,4-dimethoxybenzyl may increase puckering due to steric hindrance .
Advanced: How to resolve contradictions in hydrogen bonding patterns across studies?
Methodological Answer:
Graph set analysis (GSA) systematically categorizes hydrogen bond motifs:
- Step 1: Identify donor (D)–acceptor (A) pairs and assign graph notations (e.g., for 8-membered rings).
- Step 2: Compare motifs across structures. For example, bifurcated C–H···O bonds in form chains, while shows discrete dimers due to solvent inclusion (DMF) .
- Mitigation: Standardize crystallization conditions (solvent, temperature) to minimize variability.
Advanced: How to optimize synthetic yields for low-reactivity aldehydes?
Methodological Answer:
Low yields (e.g., 68% in ) may arise from steric hindrance or poor aldehyde electrophilicity. Strategies include:
- Microwave-Assisted Synthesis: Reduce reaction time and improve regioselectivity.
- Alternative Catalysts: Replace NaOAc with K₂CO₃ for stronger base-driven cyclization .
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates .
Data Contradiction: Why do dihedral angles vary in similar derivatives?
Resolution Methodology:
Dihedral angles depend on substituent electronic effects:
- Electron-Withdrawing Groups (e.g., -NO₂): Reduce conjugation, increasing dihedral angles (e.g., 85° in nitro derivatives vs. 80.94° in methoxy analogs).
- Steric Effects: Bulky groups (e.g., 2,4,6-trimethoxybenzyl) force larger deviations .
- Validation: Compare torsion angles (C11–C16–C15–C14 = 0.9° in ) with computational models (DFT) .
Basic: What spectroscopic methods validate synthetic intermediates?
Methodological Answer:
- ¹H/¹³C NMR: Confirm regiochemistry. For example, the =CH proton in benzylidene derivatives appears as a singlet at δ 7.94–8.01 ppm .
- IR: Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and CN groups (2220 cm⁻¹) .
- MS: Molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) confirm molecular weight .
Advanced: How to analyze π-π stacking interactions in crystal packing?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
